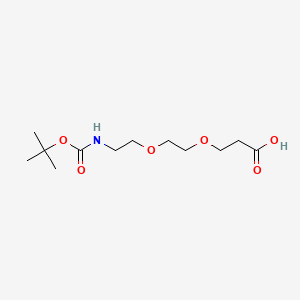

Boc-NH-PEG2-CH2CH2COOH

Description

Chemical Nomenclature and Structural Features

The systematic IUPAC name for this compound is 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oic acid , reflecting its complex ether and carbamate architecture. Key structural components include:

The molecular formula C₁₂H₂₃NO₆ (MW 277.32 g/mol) confers water solubility (~50 mg/mL) while maintaining compatibility with organic solvents like DMF and THF. The Boc group’s tert-butyl moiety creates steric shielding, preventing unintended nucleophilic attacks during multistep syntheses.

Historical Development and Discovery

The compound’s design synergizes two historical breakthroughs:

- Boc Protection : Introduced in 1961, the Boc group revolutionized peptide synthesis by enabling selective amine protection under mild basic conditions.

- PEG Spacers : First applied to proteins in the 1970s, PEGylation became a cornerstone for improving pharmacokinetics.

Synthetic access to N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid emerged in the early 2000s through:

- Coupling Reactions : Using EDC·HCl/NHS to link Boc-protected PEG-diamines with propionic acid derivatives.

- Stepwise Assembly : Sequential etherification of ethylene glycol units followed by Boc installation.

Commercial availability since 2010 (e.g., Sigma-Aldrich, TCI America) has accelerated its adoption in bioconjugation workflows.

Role in Modern Organic and Medicinal Chemistry

This compound addresses critical challenges in three domains:

A. Bioconjugation

- Antibody-Drug Conjugates (ADCs) : Links cytotoxic payloads to antibodies via pH-sensitive carbamate bonds.

- PROTACs : Connects E3 ligase ligands to target protein binders, enabling targeted protein degradation.

B. Drug Delivery

- Solubility Enhancement : PEG₂ spacer increases aqueous solubility of hydrophobic drugs by ~20-fold.

- Prolonged Circulation : Reduces renal clearance through hydrodynamic radius expansion.

C. Materials Science

- Hydrogel Crosslinking : Carboxylic acid participates in photoinitiated radical polymerization.

- Surface Functionalization : Forms self-assembled monolayers on metal oxides via acid adsorption.

Table 1: Representative Applications

The compound’s versatility stems from its orthogonal reactivity : the Boc group is stable under basic conditions (pH 7–9) but cleaves rapidly in 20% TFA/DCM, while the carboxylic acid permits activation as NHS esters or acid chlorides. This enables sequential conjugation strategies impossible with homobifunctional linkers.

Propriétés

IUPAC Name |

3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-5-7-18-9-8-17-6-4-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMXZVCAXAQCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

187848-68-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187848-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365655-91-9 | |

| Record name | 13,13-Dimethyl-11-oxo-4,7,12-trioxa-10-azatetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

t-Boc-N-amido-PEG2-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Activité Biologique

N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid, also known by its CAS number 1365655-91-9, is a compound that has garnered attention in the field of medicinal chemistry and drug delivery systems. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid is characterized by the following structural formula:

- Molecular Formula : CHN O

- Molecular Weight : 277.31 g/mol

- LogP : 1.427 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 94.09 Ų

- pKa : Approximately 4.28, suggesting it is a weak acid.

These properties suggest that the compound may have good solubility in biological systems and the ability to traverse cellular membranes, which is critical for drug delivery applications .

N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid can be synthesized through various methods, typically involving the protection of amino groups and subsequent coupling reactions to form the desired ester linkages. It serves as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system .

Mechanism of Action :

- Targeting E3 Ligases : The compound can be utilized to create PROTACs that link a ligand for an E3 ubiquitin ligase to a target protein, facilitating their degradation.

- Cellular Uptake : Its structure allows for enhanced cellular uptake due to its PEG component, which can evade immune recognition and prolong circulation time in vivo .

In Vitro Studies

Research indicates that N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid exhibits significant biological activity in vitro:

- Cytotoxicity : Preliminary studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) cells. The IC50 values range from 1.49 to 5.95 µM, indicating potent activity against these tumor cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 1.49 | Antitumor |

| HL60 | 5.95 | Antitumor |

Case Studies

-

Targeted Drug Delivery :

A study demonstrated that N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid-modified liposomes could effectively deliver doxorubicin to tumor sites while minimizing systemic toxicity. The results indicated a significant increase in tumor accumulation compared to non-targeted liposomes. -

Antimicrobial Activity :

Another investigation explored the antimicrobial properties of compounds derived from N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid. The results showed activity against Gram-positive bacteria, with potential applications in developing new antibiotics .

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid serves as a versatile building block in the synthesis of bioactive compounds. Its applications include:

- Drug Development : The compound is used in the synthesis of peptide conjugates and other biologically active molecules. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the formation of complex structures necessary for drug candidates .

- Targeted Drug Delivery : The compound can be utilized in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of polyethylene glycol (PEG) moieties, as seen in its derivatives, improves pharmacokinetics and reduces immunogenicity .

Research Applications

N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid is employed in various research contexts:

- Bioconjugation Studies : It is used to study bioconjugation techniques where it can be linked to proteins or antibodies for targeted therapy applications. This is particularly relevant in cancer therapies where targeted delivery to tumor cells is crucial .

- Nanotechnology : The compound plays a role in the development of nanostructures for environmental remediation and drug delivery systems. Its amphiphilic nature allows it to form micelles or other nanostructures that can encapsulate therapeutic agents .

Case Study 1: Photodynamic Therapy

A study investigated the use of N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid as part of a conjugate with chlorin e6 for photodynamic therapy (PDT). The results indicated that the compound improved tumor selectivity and efficacy in generating singlet oxygen, leading to enhanced therapeutic outcomes in malignant tumors. This highlights its potential in cancer treatment protocols .

Case Study 2: Drug Delivery Systems

Another case study focused on its application as a PEG derivative in drug delivery systems. Researchers demonstrated that formulations containing N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid significantly improved the solubility and stability of hydrophobic drugs, leading to better therapeutic efficacy in preclinical models .

Comparaison Avec Des Composés Similaires

Research and Industrial Relevance

The compound’s dual functionality (amine protection and PEGylation) makes it indispensable in drug delivery, nanotechnology, and biomaterials. For example, its use in PNA-oligoether conjugates improves gene-silencing efficiency , while its role in interfacial dynamics enhances heavy-metal adsorption in nanostructures . Analogues with alternative protective groups (e.g., Fmoc) cater to niche synthetic workflows but lack the Boc group’s acid stability .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid with high purity?

- Methodological Answer : Synthesis requires careful optimization of protective group strategies and purification steps. Key steps include:

- Phthalimide Protection : Intermediate steps using potassium phthalimide to protect amines, followed by oxidation (e.g., Jones reagent) to generate carboxylic acid groups .

- Deprotection : Hydrazine hydrate removes phthalimido groups, yielding the free amine .

- Purification : Reverse-phase HPLC or column chromatography is critical to isolate the product from by-products like unreacted intermediates or hydrolysis derivatives .

Q. How can researchers characterize the structural integrity of N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm Boc-group retention (δ ~1.4 ppm for tert-butyl) and PEG spacer integrity (δ 3.5–4.0 ppm for ether linkages) .

- Mass Spectrometry (MS) : Validate molecular weight (277.31 g/mol) via ESI-MS or MALDI-TOF .

- HPLC Purity Assessment : Use C18 columns with UV detection (210–254 nm) to verify ≥95% purity .

Q. What are the optimal storage conditions to maintain the stability of N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid?

- Guidelines :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants to avoid degradation; the compound is hygroscopic due to the PEG spacer .

- Short-Term Use : For daily experiments, store at 2–8°C in sealed vials for up to one week .

Q. How does the Boc-protecting group influence the reactivity of this compound in conjugation reactions?

- Role of Boc Group :

- Amine Protection : Shields the primary amine during carbodiimide-mediated (e.g., EDC/DCC) coupling to carboxylic acids .

- Selective Deprotection : Removed under acidic conditions (e.g., TFA/DCM) to expose the amine for subsequent bioconjugation .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in yield when conjugating this compound to biomolecules?

- Optimization Approaches :

- Stoichiometry : Use a 1.5–2.0 molar excess of the linker to ensure complete reaction with biomolecules (e.g., proteins, peptides) .

- Coupling Agents : Replace EDC with sulfo-NHS esters to improve aqueous solubility and reaction efficiency .

- Real-Time Monitoring : Track conjugation via MALDI-TOF or fluorescence labeling to adjust reaction kinetics .

Q. How can this compound be employed in PROTAC design, and what challenges arise in linker optimization?

- Application in PROTACs :

- Role as a Spacer : The PEG2 chain balances hydrophilicity and flexibility, enhancing ternary complex formation between E3 ligases and target proteins .

- Conjugation Chemistry : Amine-carboxylic acid crosslinking connects warhead (e.g., ligand for target protein) and E3 recruiter .

- Challenges :

- Linker Length : Overly short spacers (<10 Å) reduce binding efficiency, while excessive length increases off-target interactions .

- Steric Hindrance : Bulky substituents near the Boc group may impede proteasome recruitment .

Q. In nanoparticle functionalization, how does the PEG spacer affect binding efficiency and colloidal stability?

- Mechanistic Insights :

- Colloidal Stability : PEG spacers reduce aggregation by providing steric stabilization, critical for in vivo applications (e.g., drug delivery) .

- Binding Efficiency : Longer PEG chains (e.g., PEG3 vs. PEG2) improve ligand accessibility but may dilute surface functional group density .

Q. What analytical approaches resolve contradictions in reported bioactivity data for derivatives of this compound?

- Troubleshooting Framework :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required for reproducibility) .

- Structural Confirmation : Compare ¹H/¹³C NMR data with published spectra to identify unintended modifications (e.g., Boc-group cleavage) .

- Bioactivity Assays : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for efficacy) to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.